Tbopp, or 4-(1,2,3,4-tetrahydro-2-oxo-3-pyrrolidinyl)phenylsulfonamide, is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. It is classified as a sulfonamide derivative and is primarily studied for its role as a selective inhibitor of the protein DOCK1 (dedicator of cytokinesis 1), which is implicated in several cellular processes including cell proliferation and migration.
Tbopp is synthesized from simpler organic compounds through multi-step reactions that involve the formation of a biphenyl core, introduction of functional groups, and cyclization to create the final structure. Its classification falls under sulfonamides, which are known for their diverse biological activities including antibacterial and anticancer properties.
The synthesis of Tbopp typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for higher yields and purity. Techniques such as continuous flow reactors can be employed to enhance control over reaction parameters and facilitate scaling up production processes.
The molecular structure of Tbopp features a biphenyl backbone with a pyrrolidinylsulfonyl group attached to one of the aromatic rings. The compound's chemical formula is CHNOS, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Key structural data includes:
Tbopp can undergo various chemical transformations:
Tbopp functions primarily as a selective inhibitor of DOCK1. The mechanism involves:
Tbopp has significant applications in scientific research:
DOCK1 overexpression is a pathological feature in multiple malignancies, including breast cancer, glioblastoma, endometrial carcinoma, and melanoma. Its oncogenicity stems from three primary mechanisms:
Rac1/Cdc42 Activation: DOCK1 directly catalyzes GTP loading onto Rac1 and Cdc42, initiating actin polymerization, membrane ruffling, and invadopodia formation. This is particularly consequential in cancers harboring hyperactive Rac1 mutants. For example, in melanoma cells with the Rac1P29S mutation, DOCK1 deficiency abolishes Rac1-driven macropinocytosis and invasion [2]. The Rac1P29S mutant exhibits accelerated intrinsic GDP/GTP exchange, but DOCK1 further amplifies this activity by 2.7-fold, creating a dependency loop that drives metastasis [2] [4].
EMT Regulation: DOCK1 silencing or inhibition reverses EMT by downregulating transcription factors like Twist1. In breast cancer models, DOCK1 siRNA suppresses Twist1-mediated EMT, restoring E-cadherin expression while reducing vimentin and N-cadherin. Critically, co-transfection of DOCK1 and Twist siRNAs does not enhance cisplatin sensitivity beyond single-gene knockdown, confirming that Twist operates downstream of DOCK1 [1] [9].
Cross-Activation of Oncogenic Pathways:
Table 1: DOCK1-Mediated Molecular Mechanisms in Cancer Progression
Cancer Type | Downstream Effectors | Functional Outcome | Experimental Evidence |
---|---|---|---|
Breast Cancer | Twist1, Rac1 | EMT induction, cisplatin resistance | siRNA knockdown reduced metastasis in xenografts [9] |
Endometrial Carcinoma | c-Raf, ERK1/2, MMP9 | Enhanced proliferation and migration | CRISPR-Cas9 knockout suppressed tumor growth [3] |
Glioblastoma | PKA, Rac1 | Invasion via cytoskeletal remodeling | PKA inhibition blocked Dock180 phosphorylation [6] |
Melanoma | Rac1P29S | Macropinocytosis, invasion | DOCK1 inhibitor blocked mutant Rac1 activity [2] |
The therapeutic appeal of DOCK1 inhibition rests on three pillars: selectivity, synergy, and mechanistic uniqueness:
Selectivity of TBOPP: TBOPP binds the DOCK1 DHR-2 domain with high affinity (Kd = 7.1 μM) and inhibits Rac1 activation (IC50 = 8.4 μM). Unlike pan-Rac inhibitors, it spares closely related DOCK2 and DOCK5 proteins, minimizing off-target effects [7]. Structural analyses reveal that TBOPP occupies a hydrophobic pocket within DHR-2, sterically hindering Rac1 access without affecting catalytic residues.
Overcoming Chemoresistance: In cisplatin-resistant breast cancer, TBOPP co-treatment potentiates cytotoxicity by 2.5-fold in vitro and reduces tumor volume by 60% in vivo compared to cisplatin alone [1] [9]. This occurs via disruption of the DOCK1-Twist axis, which reverses EMT and reactivates apoptotic cascades.
Synergy with Tumor-Specific Vulnerabilities:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7